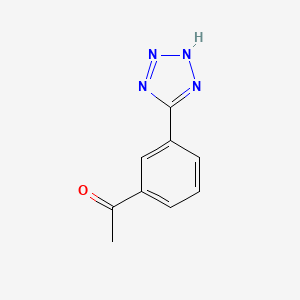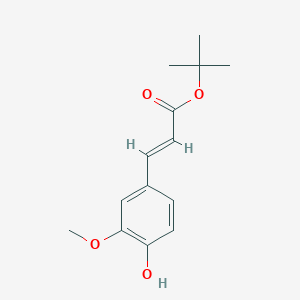
(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is an organic compound that belongs to the class of phenylacrylates It is characterized by the presence of a tert-butyl ester group and a hydroxy-methoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate typically involves the esterification of (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the acrylate moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of (E)-tert-Butyl 3-(4-oxo-3-methoxyphenyl)acrylate.
Reduction: Formation of (E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)propionate.
Substitution: Formation of various substituted phenylacrylates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxy and methoxy groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of (E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is primarily related to its ability to undergo various chemical transformations. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets. In medicinal chemistry, the compound’s structure allows it to interact with specific enzymes and receptors, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-methoxycinnamic acid: Similar structure but lacks the tert-butyl ester group.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Similar structure but has a propionic acid moiety instead of an acrylate.
Ferulic acid: Similar structure but lacks the tert-butyl ester group and has a carboxylic acid moiety instead.
Uniqueness
(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is unique due to the presence of the tert-butyl ester group, which can influence its solubility, stability, and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science .
Propiedades
Fórmula molecular |
C14H18O4 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
tert-butyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-13(16)8-6-10-5-7-11(15)12(9-10)17-4/h5-9,15H,1-4H3/b8-6+ |
Clave InChI |
SDDYVIXKDZYVJQ-SOFGYWHQSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)/C=C/C1=CC(=C(C=C1)O)OC |
SMILES canónico |
CC(C)(C)OC(=O)C=CC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


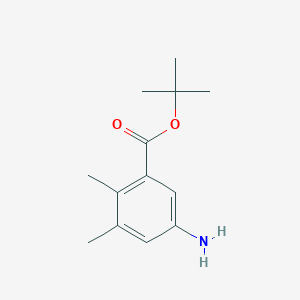
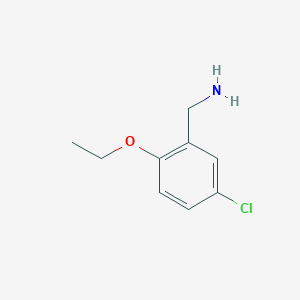
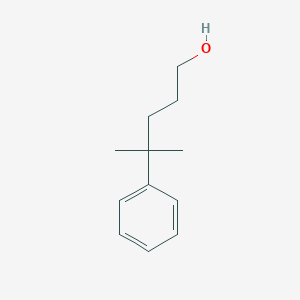
![3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13624564.png)
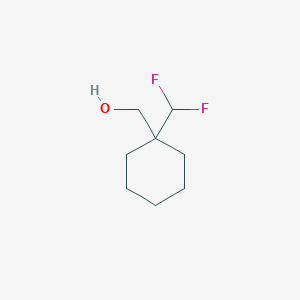
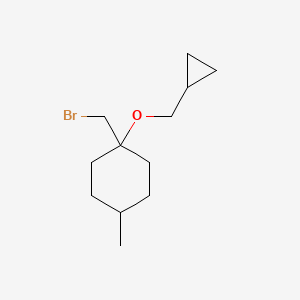
![4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B13624582.png)
![Ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate](/img/structure/B13624585.png)
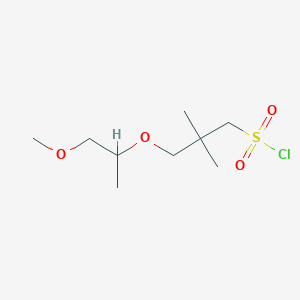
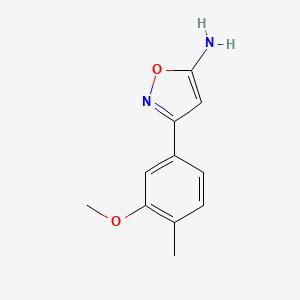
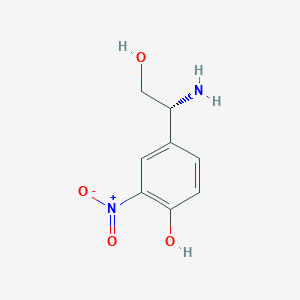

![Bicyclo[3.2.1]octan-6-amine](/img/structure/B13624604.png)
